Cas no 6957-55-7 (2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-)
6957-55-7 structure
Product Name:2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-
Numero CAS:6957-55-7
MF:C12H14N2O3
MW:234.251163005829
CID:518971
PubChem ID:732218
Update Time:2025-04-19
2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-
- N-(4-dimethylamino-phenyl)-maleamic acid, N-(4-Dimethylamino-phenyl)-maleamidsaeure
- 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
- 2-chloro-N-< (4-diethylamino)phenyl> acetamide
- AGN-PC-01JM2I
- Chlor-essigsaeure-< 4-dimethylamino-anilid>
- chloro-acetic acid-(4-dimethylamino-anilide)
- hydrochloride
- N-(4-dimethylaminophenyl)-2-chloroacetamide
- N-(4-dimethylamino-phenyl)-maleamic acid
- N-(4-Dimethylamino-phenyl)-maleamidsaeure
- CS-0345002
- AKOS001039477
- 4-((4-(Dimethylamino)phenyl)amino)-4-oxobut-2-enoic acid
- 1089300-40-2
- (2E)-3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID
- 6957-55-7
- (E)-4-[4-(dimethylamino)anilino]-4-oxobut-2-enoic acid
- NSC-65911
- HMS1783O20
- F0016-1635
- 300829-90-7
- Z56174312
- (E)-4-((4-(dimethylamino)phenyl)amino)-4-oxobut-2-enoic acid
- NSC65911
-
- Inchi: 1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+
- Chiave InChI: YVQGKOJJBOYTDX-BQYQJAHWSA-N
- Sorrisi: O=C(/C=C/C(=O)O)NC1C=CC(=CC=1)N(C)C
Proprietà calcolate
- Massa esatta: 234.10052
- Massa monoisotopica: 234.10044231g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 305
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 69.6Ų
Proprietà sperimentali
- PSA: 69.64
- LogP: 1.40490
2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)- Letteratura correlata
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
6957-55-7 (2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-) Prodotti correlati
- 6973-77-9((2Z)-3-(naphthalen-1-yl)carbamoylprop-2-enoic acid)
- 555-59-9(Maleanilic Acid)
- 37902-58-2(4-Oxo-4-(phenylamino)crotonic Acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso